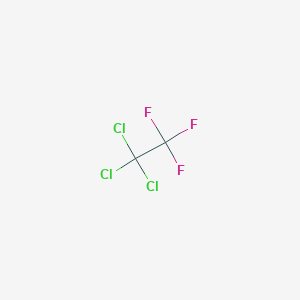

![molecular formula C15H10ClNO B196287 5H-Dibenzo[b,f]azepine-5-carbonyl chloride CAS No. 33948-22-0](/img/structure/B196287.png)

5H-Dibenzo[b,f]azepine-5-carbonyl chloride

Descripción general

Descripción

5H-Dibenzo[b,f]azepine-5-carbonyl chloride is a tricyclic heterocyclic compound . It is used as a pharmaceutical intermediate, mainly in the synthesis of carbamazepine and other drugs . It is also known as iminostilbene and is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .

Synthesis Analysis

The synthesis of this compound can be achieved from 5H-dibenzo[b,f]azepine . New compounds have been synthesized by reacting this compound with 1-phenylpiperazine and pyrrolidine . Another method involves the reaction of the corresponding 4,5-dilithio derivatives and different N,N-dimethylamides .Molecular Structure Analysis

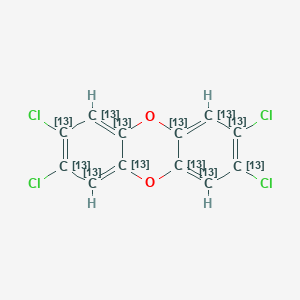

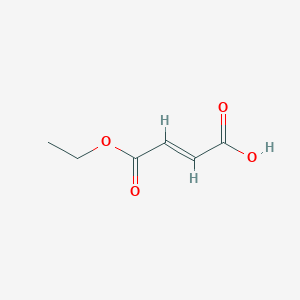

The molecular formula of this compound is C15H10ClNO . Its molecular weight is 255.70 g/mol . The IUPAC name is benzobbenzazepine-11-carbonyl chloride . The InChI is 1S/C15H10ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H . The canonical SMILES is C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Cl .Chemical Reactions Analysis

This compound can be used in the preparation of trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride via bromination using bromine . It can also be used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists .Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.70 g/mol . Its melting point is 149-153 °C .Aplicaciones Científicas De Investigación

Synthesis of Derivatives : 5H-Dibenzo[b,f]azepine-5-carbonyl chloride has been used in the synthesis of various compounds, including 5H-dibenzo[b,f]azepine-5-carboxylic acid [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amide. These processes involve reactions with aromatic aldehydes and chloroacetyl chloride, and the products are characterized using spectral studies (Bhatt & Patel, 2005).

Chemical Characterization : The compound has been the subject of chemical characterization studies, where new polycyclic compounds containing dibenzo[b,f] azepine moieties were synthesized. Characterization techniques include chromatography, H-NMR, C-NMR, and mass spectrometry (Balaure et al., 2010).

Kinetic Studies : Kinetic evidence for rate determination during the nucleophilic step of olefin bromination involving 5H-dibenz[b,f]azepine-5-carbonyl chloride has been explored. Such studies are crucial in understanding the reaction mechanisms (Bellucci & Chiappe, 1993).

Spectroscopic Studies and Bioactivity Scores : Investigations into the spectroscopic properties and chemical reactivity of azepine-based molecules, including 5H-dibenzo[b,f]azepine derivatives, have been conducted. These studies also look at potential bioactivity scores for these molecules (Kollur et al., 2019).

Vibrational and Spectroscopic Investigation : Fourier transform Raman and infrared spectra of this compound have been analyzed, offering insights into its structure and stability (Muthu & Renuga, 2013).

Pharmacological Studies : Some studies have explored the synthesis of derivatives with potential pharmacological applications, such as histone deacetylase inhibitors for treating vascular cognitive impairment (Kaur et al., 2019).

Antioxidant Properties : Research on the synthesis of 5H-dibenz[b,f]azepine derivatives and their antioxidant properties in various in vitro model systems has been reported (Vijay Kumar & Naik, 2010).

Metabolism Studies : The metabolism of 5H-dibenzo[b,f]azepine has been studied, identifying its main biotransformation products in rat urine, which is crucial for understanding its pharmacokinetics (Pantarotto et al., 1977).

Mecanismo De Acción

Target of Action

Dibenz[b,f]azepine-5-carbonyl chloride, also known as 5H-Dibenz[b,f]azepine-5-carbonyl chloride, Iminostilbene N-Carbonyl Chloride, or 5H-Dibenzo[b,f]azepine-5-carbonyl chloride, is a tricyclic heterocyclic compound . It is used to prepare urea derivatives, which are potent antagonists of the P2X4 receptor . The P2X4 receptor is a purinergic receptor, which plays a crucial role in various physiological and pathological processes .

Mode of Action

It is known that the compound interacts with its target, the p2x4 receptor . This interaction results in the antagonism of the receptor, which can lead to various downstream effects .

Biochemical Pathways

The biochemical pathways affected by Dibenz[b,f]azepine-5-carbonyl chloride are related to its antagonistic action on the P2X4 receptor . The P2X4 receptor is involved in various physiological processes, including inflammation and pain perception . Therefore, the antagonism of this receptor by Dibenz[b,f]azepine-5-carbonyl chloride can potentially affect these processes .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, and ethyl acetate , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of Dibenz[b,f]azepine-5-carbonyl chloride’s action are related to its antagonistic effect on the P2X4 receptor . By blocking this receptor, the compound can potentially modulate various physiological processes, including inflammation and pain perception .

Safety and Hazards

Direcciones Futuras

The compound may be used in the preparation of trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride via bromination using bromine . It may also be used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists . This suggests potential future directions in the development of new pharmaceuticals.

Relevant Papers Several papers have been published on the synthesis and characterization of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride and its derivatives . These papers provide valuable insights into the compound’s synthesis, reactions, and potential applications.

Análisis Bioquímico

Biochemical Properties

It is known that it can be used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in purinergic signaling.

Cellular Effects

The cellular effects of Dibenz [b,f]azepine-5-carbonyl chloride are not well-documented. Given its role as an intermediate in the synthesis of carbamazepine, it may influence cell function in ways similar to this drug. Carbamazepine is known to affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its derivatives have been shown to act as antagonists of the P2X4 receptor , suggesting that it may exert its effects at the molecular level through binding interactions with this receptor, leading to changes in gene expression and enzyme activity.

Propiedades

IUPAC Name |

benzo[b][1]benzazepine-11-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJYHXJGXDPGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187567 | |

| Record name | Iminostilbene N-carbonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33948-22-0 | |

| Record name | 5H-Dibenz[b,f]azepine-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33948-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chlorocarbonyl)-5H-dibenz(b,f)azepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033948220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminostilbene N-carbonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Dibenz[b,f]azepine-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(CHLOROCARBONYL)-5H-DIBENZ(B,F)AZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUJ563PAI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride in organic synthesis?

A: this compound serves as a crucial building block for synthesizing diverse compounds with potential biological activities. For instance, it reacts with amines like 1-phenylpiperazine and pyrrolidine to yield novel dibenzo[b,f]azepine derivatives. [] It's also a key starting material for creating chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) for separating enantiomers. [] Researchers have utilized this compound to synthesize various derivatives, including 5H-dibenzo(b,f)azepine-5-carboxylic acid [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amide, showcasing its utility in medicinal chemistry. [, ]

Q2: How does this compound react with bromine, and what insights does this reaction provide about its reactivity?

A: Research indicates that this compound forms a charge-transfer complex (CTC) with bromine in 1,2-dichloroethane. [] This CTC formation, observed through spectrophotometry, plays a crucial role in the bromination reaction mechanism. Kinetic studies reveal that the nucleophilic attack of bromine on the olefinic double bond within the compound is the rate-determining step. [] This reaction's reversibility is influenced by the stability of the formed bromonium ion intermediate. Compared to similar systems like 5H-dibenzo[a,d]cycloheptene, the bromonium ion formed from this compound shows a higher tendency for reversibility, indicating a weaker bridging interaction in the intermediate. []

Q3: What spectroscopic techniques are typically used to characterize this compound and its derivatives?

A3: Researchers utilize a combination of spectroscopic methods to characterize this compound and its derivatives. These methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR provide structural information by analyzing the magnetic properties of atomic nuclei. [, ]

- Mass spectrometry (MS): This technique, often employing the ESI (electrospray ionization) method, helps determine the molecular weight and fragmentation pattern of the compound. []

- Infrared (IR) spectroscopy: IR spectroscopy identifies functional groups present in the molecule by analyzing its interaction with infrared radiation. []

- High-performance liquid chromatography coupled with UV-Vis detection (HPLC-UV-VIS): This technique assesses the purity of the synthesized compounds and separates them based on their interactions with the stationary phase. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)